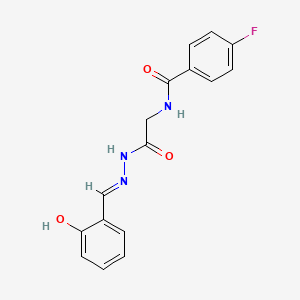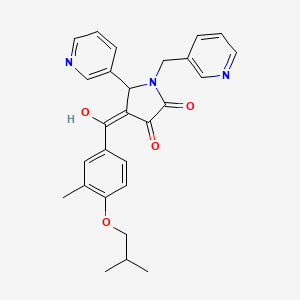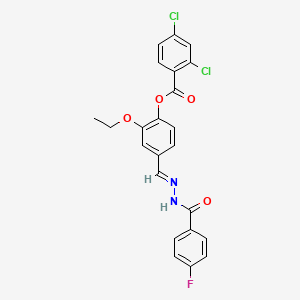![molecular formula C22H16ClFN2OS2 B12025759 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12025759.png)
3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chlorophenyl group, a fluorobenzylsulfanyl group, and a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
合成路线和反应条件
3-(4-氯苯基)-2-[(2-氟苄基)硫代]-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮的合成通常涉及多个步骤:
四氢环戊[4,5]噻吩[2,3-d]嘧啶-4-酮核心的形成: 此步骤涉及在受控条件下对合适的先驱体进行环化。
氯苯基基团的引入: 这可以通过取代反应实现,其中将氯苯基基团引入核心结构。
氟苄基硫代基团的连接: 此步骤涉及在特定条件下将中间体化合物与氟苄基硫代试剂反应。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以确保高产率和纯度。这可能包括使用催化剂、控制温度和压力条件,以及使用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在氟苄基硫代基团中的硫原子上。
还原: 还原反应可以在多个部位发生,可能改变核心结构或取代基团。
取代: 氯苯基和氟苄基硫代基团可以参与取代反应,导致形成新的衍生物。
常用试剂和条件
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤化试剂或亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可能产生各种取代的衍生物。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。它独特的结构使其成为有机合成的宝贵中间体。
生物学
在生物学研究中,可以研究该化合物与生物分子的潜在相互作用。它的结构表明它可以与蛋白质或核酸相互作用,使其成为药物发现研究的候选者。
医学
在医学中,可以研究该化合物潜在的治疗特性
工业
在工业中,该化合物可用于开发新材料或作为合成其他有价值化合物的先驱体。
作用机制
3-(4-氯苯基)-2-[(2-氟苄基)硫代]-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮的作用机制将取决于其与分子靶标的特定相互作用。潜在的机制包括:
与酶结合: 该化合物可以通过与酶的活性位点结合来抑制或激活酶。
与受体相互作用: 它可能与细胞表面或细胞内受体相互作用,调节信号通路。
DNA嵌入: 该化合物可以嵌入DNA,影响基因表达和细胞功能。
相似化合物的比较
类似化合物
3-(4-氯苯基)-2-[(2-氟苄基)硫代]-4H-嘧啶-4-酮: 类似的核心结构,但缺少四氢环戊[4,5]噻吩部分。
3-(4-氯苯基)-2-[(2-氟苄基)硫代]-3,5,6,7-四氢-4H-噻吩[2,3-d]嘧啶-4-酮: 类似的结构,但核心环系统有所变化。
独特性
3-(4-氯苯基)-2-[(2-氟苄基)硫代]-3,5,6,7-四氢-4H-环戊[4,5]噻吩[2,3-d]嘧啶-4-酮的独特性在于其取代基和核心结构的特定组合。这种独特的排列可能赋予其独特的化学和生物学性质,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C22H16ClFN2OS2 |
|---|---|
分子量 |
443.0 g/mol |
IUPAC 名称 |
11-(4-chlorophenyl)-10-[(2-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C22H16ClFN2OS2/c23-14-8-10-15(11-9-14)26-21(27)19-16-5-3-7-18(16)29-20(19)25-22(26)28-12-13-4-1-2-6-17(13)24/h1-2,4,6,8-11H,3,5,7,12H2 |
InChI 键 |
QCKQHYDGMGMKAE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025693.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12025698.png)
![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)



![3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025721.png)


![N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025744.png)
![3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025750.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12025755.png)
